1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one
Overview
Description
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group and an ethanone group. It has the molecular formula C11H20O and a molecular weight of 168.28 g/mol
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one typically involves the following steps:
Cyclohexane Ring Formation: The cyclohexane ring is formed through a series of cyclization reactions.
Substitution with Propan-2-yl Group: The propan-2-yl group is introduced via a substitution reaction, often using isopropyl halides under basic conditions.
Introduction of Ethanone Group: The ethanone group is added through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Methyl)cyclohexyl]ethan-1-one: This compound has a methyl group instead of a propan-2-yl group, resulting in different chemical and biological properties.
1-[4-(Ethyl)cyclohexyl]ethan-1-one: The presence of an ethyl group instead of a propan-2-yl group also leads to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one, an organic compound with the molecular formula C14H26O, is notable for its unique structure that includes a cyclohexane ring substituted with a propan-2-yl group and an ethanone functional group. This structural configuration allows the compound to interact with various biological targets, suggesting potential applications in pharmacology and biotechnology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's structure contributes significantly to its biological activity. The presence of the cyclohexane ring and the ethanone group enables it to engage with nucleophilic sites on biomolecules, potentially leading to various biological effects such as cytotoxicity and modulation of enzyme activity.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C14H26O |
Molecular Weight | 210.36 g/mol |
Structure | Structure |
Functional Groups | Ketone, Alkane |
Cytotoxicity
Research indicates that this compound may exhibit cytotoxic properties. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential pathways for inducing cell death in cancerous cells. Compounds with similar structures have been documented to show anti-cancer properties, indicating a promising avenue for further investigation.
Enzyme Modulation
The compound's interaction with various enzymes has been explored, particularly in relation to metabolic pathways. Preliminary studies suggest that it could modulate enzyme activities involved in lipid metabolism and other critical biochemical processes. This modulation may have implications for treating metabolic disorders or enhancing drug efficacy.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function.
- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism or other critical pathways.
- Cell Membrane Interaction : The hydrophobic nature of the cyclohexane ring may facilitate interactions with cell membranes, affecting cellular uptake and distribution.
Table 2: Potential Biological Targets and Activities
Target | Activity Type | Reference |
---|---|---|
Nucleophilic Sites | Cytotoxicity | |
Enzymes in Metabolism | Modulation | |
Cell Membrane Components | Interaction |
Safety and Handling
Due to the potential biological activity of this compound, proper safety precautions should be observed when handling this compound. General safety measures for ketones include using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and adhering to standard laboratory protocols.
Properties
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8,10-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQETHAGGNHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575169 | |
Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-45-4 | |
Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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